Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the second position and a carboxylate ester group at the eighth position of the imidazo[1,2-a]pyridine core. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate is known to interact with specific proteins, such as the cytochrome P450 enzyme system , thereby modulating their activity .
Mode of Action
The compound, being a brominated imidazopyridine derivative, has a methyl group attached to the 8-carboxyl group of the pyridine ring . This structural feature allows it to interact with its target proteins and modulate their activity .
Biochemical Pathways
Given its interaction with the cytochrome p450 enzyme system, it can be inferred that it may influence the metabolic pathways involving these enzymes .
Result of Action
It is known to modulate the activity of the cytochrome p450 enzyme system , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Biochemical Analysis
Biochemical Properties
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate plays a significant role in biochemical reactions by interacting with specific proteins and enzymes. Notably, it is known to interact with the cytochrome P450 enzyme system, modulating their activity . This interaction can influence the metabolism of various substrates, including drugs and endogenous compounds. Additionally, this compound exhibits anti-inflammatory and antioxidant properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the cytochrome P450 enzyme system can alter the metabolic pathways within cells, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, its anti-inflammatory and antioxidant properties can impact cellular responses to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the cytochrome P450 enzymes, modulating their activity and influencing the metabolism of various substrates . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and substrate involved. Additionally, the compound’s anti-inflammatory and antioxidant properties may be mediated through its effects on gene expression and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system . This interaction can influence the metabolism of drugs and endogenous compounds, leading to changes in metabolic flux and metabolite levels. The compound’s effects on metabolic pathways can have significant implications for its therapeutic potential and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments and tissues. Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through various methods such as condensation reactions, multicomponent reactions, and intramolecular cyclizations.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a suitable brominating agent.
Esterification: The carboxylate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromophenyl and carboxylate ester groups.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of a bromophenyl group.
Methyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate: Similar structure but without the bromine atom.
Uniqueness
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate is unique due to the presence of both the bromophenyl group and the carboxylate ester group, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPZYWPWIVOXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594741 | |
Record name | Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-41-5 | |
Record name | Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133427-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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